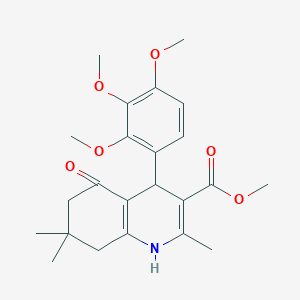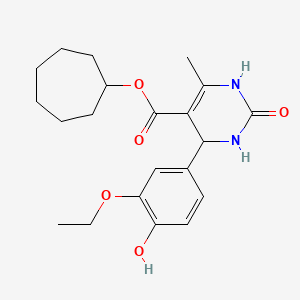![molecular formula C21H29ClN2O2 B5211321 N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5211321.png)
N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide, commonly known as CPP-109, is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various neurological disorders.
Mecanismo De Acción
CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase 2 (HDAC2), which is involved in the regulation of gene expression. By inhibiting HDAC2, CPP-109 increases the acetylation of histone proteins, which leads to changes in gene expression that may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that CPP-109 can increase the expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects in neurological disorders. Additionally, CPP-109 has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may also play a role in its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPP-109 is that it has been shown to be well-tolerated in both preclinical and clinical studies, with few adverse effects reported. Additionally, CPP-109 has a long half-life, which may make it a more convenient treatment option than other drugs that require frequent dosing. However, one limitation of CPP-109 is that it is a relatively new drug, and more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on CPP-109. One area of interest is the use of CPP-109 for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanisms underlying the therapeutic effects of CPP-109, as well as its long-term safety and efficacy. Finally, research on the development of new and more efficient synthesis methods for CPP-109 may help to make it more widely available for research and clinical use.
Métodos De Síntesis
CPP-109 is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with cycloheptanone to form N-(2-chlorophenyl)-cycloheptanecarboxamide. This intermediate is then reacted with piperidine and acetic anhydride to form CPP-109.
Aplicaciones Científicas De Investigación
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, and anxiety. Preclinical studies have shown that CPP-109 can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising treatment for substance use disorders. Additionally, CPP-109 has been shown to have antidepressant and anxiolytic effects in animal models, indicating that it may also be useful for the treatment of mood disorders.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2/c22-19-10-6-5-7-16(19)13-14-23-21(26)17-11-12-20(25)24(15-17)18-8-3-1-2-4-9-18/h5-7,10,17-18H,1-4,8-9,11-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGNIHDQNZFLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211245.png)

amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5211258.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5211271.png)
![3-(3,5-dimethylbenzyl)-4-[(2-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5211278.png)

![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5211297.png)

![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5211302.png)
![3-allyl-5-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211304.png)
![N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5211311.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)
![3-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5211351.png)